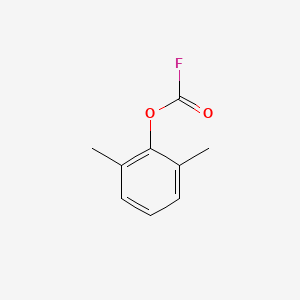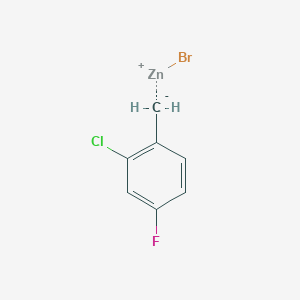
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is a zinc-based reagent used in organic synthesis. It is a useful reagent for a variety of transformations, including catalytic reactions, cross-coupling reactions, and aryl-aryl bond formation. It is a versatile reagent with a wide range of applications in the laboratory. 50 M in THF.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-Chloro-4-fluorobenzylzinc bromide involves the reaction of 2-Chloro-4-fluorobenzyl bromide with zinc in the presence of THF as a solvent.
Starting Materials
2-Chloro-4-fluorobenzyl bromide, Zinc, THF
Reaction
Add 2-Chloro-4-fluorobenzyl bromide to a flask containing THF., Add zinc powder to the flask and stir the mixture at room temperature for several hours., Filter the mixture to remove any unreacted zinc., Add bromine to the filtrate to quench any remaining zinc., Extract the product with diethyl ether., Wash the organic layer with water and brine., Dry the organic layer over anhydrous magnesium sulfate., Concentrate the solution under reduced pressure to obtain 2-Chloro-4-fluorobenzylzinc bromide in THF solution.
科学的研究の応用
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is used in a variety of scientific research applications. It is used as a catalyst in the synthesis of aryl-aryl bonds, which are important components of many drugs and other compounds. It is also used in the synthesis of heterocyclic compounds, which are used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, 2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is used in the synthesis of polymers, which are used in a variety of applications, including coatings, adhesives, and medical implants.
作用機序
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is a Lewis acid-base catalyst that facilitates the formation of aryl-aryl bonds. The Lewis acid-base mechanism involves the formation of a covalent bond between the Lewis acid (2-Chloro-4-fluorobenzylzinc bromide) and the Lewis base (THF). The Lewis acid-base interaction results in the formation of an intermediate, which is then attacked by the nucleophile (the aryl-aryl bond-forming reagent). This leads to the formation of the desired aryl-aryl bond.
生化学的および生理学的効果
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is not known to have any direct biochemical or physiological effects. As a reagent, it is used in the synthesis of compounds that may have biochemical and physiological effects, but the reagent itself does not have any known effects.
実験室実験の利点と制限
The main advantage of using 2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is its versatility. It can be used in a variety of reactions, including catalytic reactions, cross-coupling reactions, and aryl-aryl bond formation. In addition, it is relatively inexpensive and easy to obtain. The main limitation of using this reagent is that it is not very reactive, so it requires longer reaction times than other reagents.
将来の方向性
The use of 2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is expected to continue to grow in the future. Its versatility and low cost make it an attractive reagent for a variety of applications. Future research may focus on developing new catalytic reactions using this reagent, as well as exploring new applications for this reagent in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, researchers may explore ways to improve the reactivity of this reagent, in order to reduce reaction times. Finally, researchers may explore ways to reduce the cost of this reagent, in order to make it more accessible to researchers.
特性
IUPAC Name |
bromozinc(1+);2-chloro-4-fluoro-1-methanidylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-3-6(9)4-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIPGXMWYXBULN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)F)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluorobenzylzinc bromide, 0.50 M in THF | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

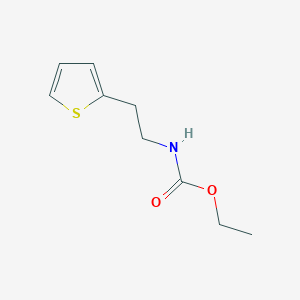
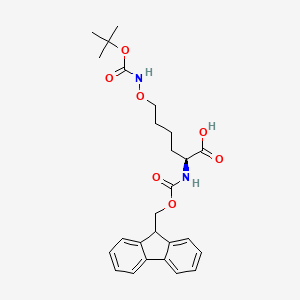
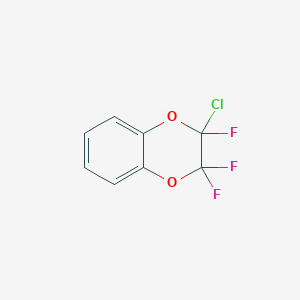
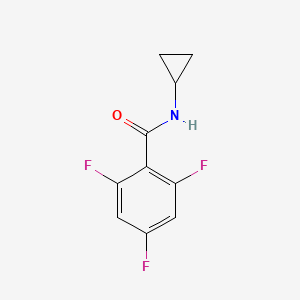
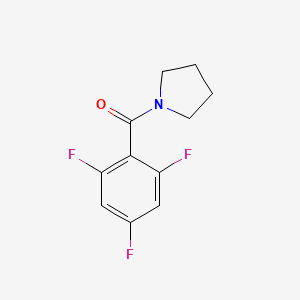
![Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6317691.png)
![Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317696.png)
![Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317703.png)
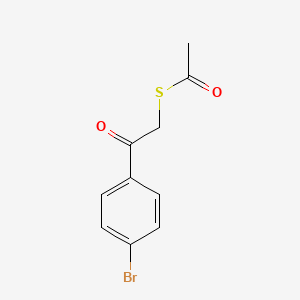
![1-(((4-(Diphenylmethyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6317718.png)
![4-[1,2,4]Oxadiazol-3-yl-benzoic acid tert-butyl ester](/img/structure/B6317731.png)
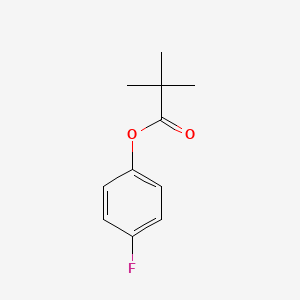
![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)
